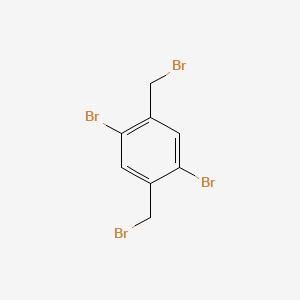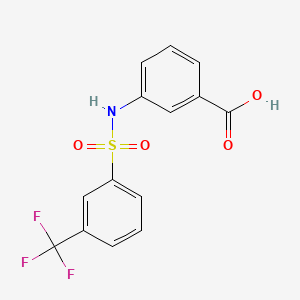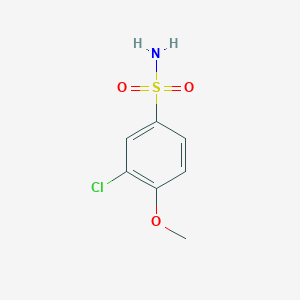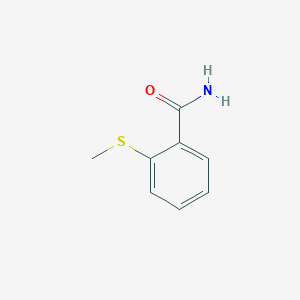
1,4-二溴-2,5-双(溴甲基)苯
描述
1,4-Dibromo-2,5-bis(bromomethyl)benzene is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound's structure, characterized by the presence of bromine atoms, makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not directly describe the synthesis of 1,4-Dibromo-2,5-bis(bromomethyl)benzene, they do offer insights into related bromination reactions and methodologies. For instance, the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation has been reported . Additionally, the total synthesis of a naturally occurring dibrominated benzene derivative has been achieved starting from a bromo-dimethoxyphenyl methanol, showcasing the utility of bromination in complex molecule construction .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2,5-bis(bromomethyl)benzene and its derivatives has been explored through single-crystal X-ray diffraction techniques. The studies reveal that the packing interactions in the solid state can vary significantly, with some structures being dominated by C–Br...π(arene) interactions, while others exhibit a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking . These interactions are crucial for understanding the material properties and reactivity of such compounds.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is influenced by the presence of bromine atoms, which can participate in various chemical reactions. For example, the bromo derivative from the synthesis of 1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions with phenylboronic acids, demonstrating the compound's utility in cross-coupling reactions . The polymorphism of 1,4-Dibromo-2,5-bis(bromomethyl)benzene has been studied, showing different intermolecular Br⋯Br interactions that can influence the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dibromo-2,5-bis(bromomethyl)benzene have been investigated, revealing the existence of two polymorphic forms with distinct crystal structures and thermodynamic relationships . The polymorphs are linked by intermolecular Br⋯Br interactions, forming layers of linked rings. The thermodynamic stability of these forms varies with temperature, exhibiting enantiotropism. The melting points and densities of these polymorphs have been characterized, providing insight into their physical properties and potential applications .
科学研究应用
聚合物合成
1,4-二溴-2,5-双(溴甲基)苯已被用作引发剂在苯乙烯的原子转移自由基聚合(ATRP)中。这个过程导致了具有中心2,5-二溴苯环的大分子单体的产生,这些大分子单体进一步在铃木偶联反应中被利用,合成了具有交替聚苯乙烯和己基侧链的聚苯乙烯(Cianga et al., 2002)。类似地,这些大分子单体被用于四氢呋喃的阳离子环氧聚合(CROP),产生了具有交替聚四氢呋喃(PTHF)和己基侧链的聚(p-苯撑) (PPP) (Cianga, Hepuzer, & Yagcı, 2002)。
晶体结构分析
该化合物已被研究其晶体学性质。例如,对1,4-二溴-2,5-双(溴甲基)苯的不同结构形式进行了表征,揭示了Br...Br接触和C-H...Br氢键在其晶体堆积模式中的作用。这些研究为这类溴化合物的分子相互作用和堆积行为提供了见解(Kuś等,2023)。
材料科学和光伏应用
1,4-二溴-2,5-双(溴甲基)苯已被用于合成主链富勒烯聚合物,这被提议作为光伏应用的有前途的材料。合成涉及受控的可逆失活自由基加成,导致含有富勒烯的主链的聚合物的形成,从而表明在太阳能转换和储存技术中具有潜力(Hiorns et al., 2009)。
作用机制
The mechanism of action of “1,4-Dibromo-2,5-bis(bromomethyl)benzene” is related to its polymorphism. Form I becomes thermodynamically stable at higher temperatures and both forms are related by enantiotropism . The high-temperature form can easily be prepared pure by solidification of the melt, which is in agreement with Ostwald’s step rule, because form I crystallizes at a temperature where it is thermodynamically metastable .
未来方向
The future directions of “1,4-Dibromo-2,5-bis(bromomethyl)benzene” research could involve further investigations into its polymorphism, as well as its potential applications in various fields. The discovery of its polymorphic modifications and their thermodynamic relationships provide a basis for further studies .
属性
IUPAC Name |
1,4-dibromo-2,5-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMTKLYRROETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CBr)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348707 | |
| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-bis(bromomethyl)benzene | |
CAS RN |
35335-16-1 | |
| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,5-bis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of 1,4-Dibromo-2,5-bis(bromomethyl)benzene?
A1: 1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits polymorphism, meaning it can exist in two different crystalline forms. These forms, denoted as Form I and Form II, differ in their crystal packing and thermodynamic stability. Form I crystallizes in the triclinic space group P, while Form II crystallizes in the monoclinic space group P21/c. Both forms display layers held together by intermolecular Br⋯Br interactions, forming unique ring systems. []
Q2: Why is 1,4-Dibromo-2,5-bis(bromomethyl)benzene useful in polymer chemistry?
A3: 1,4-Dibromo-2,5-bis(bromomethyl)benzene serves as a valuable building block in polymer synthesis due to its reactive bromine atoms. It can act as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), allowing for controlled growth of polymer chains from both ends of the molecule. [, ]
Q3: What are some examples of polymers synthesized using 1,4-Dibromo-2,5-bis(bromomethyl)benzene?
A3: Researchers have successfully used 1,4-Dibromo-2,5-bis(bromomethyl)benzene to synthesize a range of polymers, including:
- Benzoxazine-functionalized polystyrene macromonomers: These macromonomers, synthesized through a multi-step process involving ATRP and subsequent reactions, exhibit thermal curing properties leading to the formation of thermosets. []
- Comb-like polyarylenes: By utilizing Suzuki coupling and oxidative polymerization techniques, researchers created polyarylenes with polystyrene side chains, showcasing the versatility of 1,4-Dibromo-2,5-bis(bromomethyl)benzene as a precursor. []
- Poly(p-phenylenes) with various side chains: By employing ATRP and cationic ring-opening polymerization, researchers created poly(p-phenylenes) with well-defined polystyrene, polytetrahydrofuran, or alternating side chains. These polymers were characterized by various techniques including GPC, NMR, and thermal analysis. []
Q4: Are there other interesting structural features in molecules containing bromine atoms like 1,4-Dibromo-2,5-bis(bromomethyl)benzene?
A5: Yes, studies have shown that molecules containing bromine atoms, including bromomethyl and dibromomethyl substituents, often exhibit specific intermolecular interactions. These Br⋯Br contacts, significantly shorter than twice the van der Waals radius of bromine (3.7 Å), play a crucial role in defining the crystal packing of these compounds. Researchers classify these interactions as Type I and Type II, providing insights into the structural organization of these materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)



